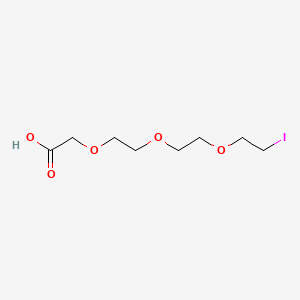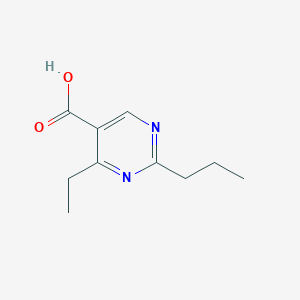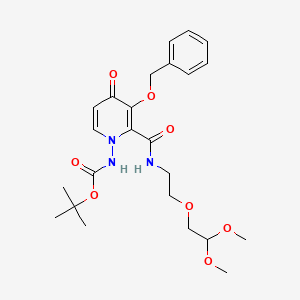
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid is a chemical compound with the molecular formula C8H15IO5 It is characterized by the presence of an iodoethoxy group attached to a chain of ethoxy groups, terminating in an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid typically involves a multi-step organic synthesis process. One common method starts with the reaction of 2-iodoethanol with ethylene oxide to form 2-(2-iodoethoxy)ethanol. This intermediate is then reacted with additional ethylene oxide to extend the ethoxy chain, resulting in 2-(2-(2-iodoethoxy)ethoxy)ethanol. Finally, this compound is reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The ethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid.
Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethanol.
Applications De Recherche Scientifique
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The iodoethoxy group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy chain provides flexibility and solubility, allowing the compound to interact with various biological molecules. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Similar structure but with a methoxy group instead of an iodo group.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Contains an amino group instead of an iodo group.
2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid: Similar structure but with a bromo group instead of an iodo group
Uniqueness
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications where specific interactions with iodine are desired, such as in radiolabeling and imaging studies.
Propriétés
Formule moléculaire |
C8H15IO5 |
|---|---|
Poids moléculaire |
318.11 g/mol |
Nom IUPAC |
2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C8H15IO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) |
Clé InChI |
ACWYRKQRNMVFPL-UHFFFAOYSA-N |
SMILES canonique |
C(COCCI)OCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)


![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)



